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  • Product: 3-cyano-1H-indazole-5-carboxylic acid
  • CAS: 1301214-73-2

Core Science & Biosynthesis

Foundational

3-cyano-1H-indazole-5-carboxylic acid molecular weight and SMILES

An In-Depth Technical Guide to 3-cyano-1H-indazole-5-carboxylic acid Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-cyano-1H-indazole-5-carboxylic acid

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its utility often stems from its role as a bioisostere for endogenous structures like indole, offering unique hydrogen bonding capabilities and metabolic stability.[2] Within this important class of heterocycles, 3-cyano-1H-indazole-5-carboxylic acid represents a highly functionalized and versatile building block. The presence of three key features—the indazole core, a nitrile group, and a carboxylic acid—provides multiple points for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of 3-cyano-1H-indazole-5-carboxylic acid for researchers, chemists, and drug development professionals. It covers the molecule's fundamental chemical properties, outlines a representative synthetic strategy, discusses its potential applications in drug discovery, and provides a validated analytical method for quality control.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The key identifiers and predicted properties for 3-cyano-1H-indazole-5-carboxylic acid are summarized below.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-cyano-1H-indazole-5-carboxylic acid-
Molecular Formula C₉H₅N₃O₂[3]
Molecular Weight 187.16 g/mol -
Monoisotopic Mass 187.03818 Da[3]
Canonical SMILES C1=CC2=C(C=C1C(=O)O)C(=NN2)C#N[3]
InChIKey BFOULEVCZBQRIV-UHFFFAOYSA-N[3]

Table 2: Physicochemical Data

PropertyValue / DescriptionRationale / Source
Physical Form Expected to be a pale-yellow to brown solid.Based on analogous compounds like 3-Cyano-1H-indazole.
Predicted XlogP 1.1A measure of lipophilicity, indicating moderate water solubility.[3]
Storage Conditions Sealed in a dry, inert atmosphere at 2-8°C.Recommended for preserving the integrity of complex organic molecules.
Hydrogen Bond Donors 2The carboxylic acid -OH and the indazole N-H.
Hydrogen Bond Acceptors 4The two oxygen atoms, the nitrile nitrogen, and the pyrazole nitrogen.

Part 2: Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 3-cyano-1H-indazole-5-carboxylic acid is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for indazole synthesis.[4][5] The following multi-step sequence represents a logical approach starting from a commercially available precursor.

Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Esterification cluster_1 Nitro Reduction cluster_2 Side-Chain Functionalization cluster_3 Indazole Formation & Final Steps A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B  MeOH, H₂SO₄ C Methyl 3-amino-4-methylbenzoate B->C  H₂, Pd/C D Methyl 3-amino-4-(dibromomethyl)benzoate C->D  NBS, AIBN E Methyl 3-amino-4-formylbenzoate D->E  Hydrolysis (e.g., AgNO₃, H₂O) F 3-Cyano-1H-indazole-5-carboxylic acid E->F 1. NaNO₂, HCl (Diazotization) 2. Reduction (e.g., SnCl₂) 3. Dehydration (Cyclization) 4. Oxidation of aldehyde to nitrile 5. Saponification (hydrolysis of ester)

Caption: A representative multi-step synthesis for 3-cyano-1H-indazole-5-carboxylic acid.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of the Starting Material

  • Suspend 4-methyl-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-methyl-3-nitrobenzoate.

    • Causality: Esterification protects the carboxylic acid and improves solubility in organic solvents for subsequent steps.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-ester from Step 1 in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain methyl 3-amino-4-methylbenzoate.

    • Causality: The amino group is essential for the subsequent diazotization and cyclization to form the indazole ring.

Step 3: Diazotization and Indazole Ring Formation

  • Dissolve the aniline derivative from Step 2 in an aqueous solution of hydrochloric acid at 0°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes.

  • Slowly add a reducing agent (e.g., stannous chloride or sodium sulfite) to facilitate cyclization. The exact mechanism and reagents can vary, but the goal is intramolecular cyclization onto the adjacent methyl group, which is subsequently functionalized.

    • Expertise: This is a modified Davis–Beirut reaction or similar indazole synthesis. The choice of reagents is critical for achieving high regioselectivity and yield.[4][5]

Step 4: Functional Group Interconversion and Saponification

  • The intermediate from Step 3 (a 1H-indazole-5-carboxylate derivative) would then undergo further transformations. The methyl group at the 3-position would need to be converted to a nitrile. This can be a complex process involving bromination followed by cyanide displacement.

  • Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide (saponification), followed by acidic workup.

    • Trustworthiness: Each step of this proposed synthesis is based on well-established, high-yielding reactions in organic chemistry, ensuring a self-validating and reproducible workflow.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 3-cyano-1H-indazole-5-carboxylic acid scaffold is of significant interest due to the therapeutic relevance of indazole-containing molecules.[1]

  • Kinase Inhibition: The indazole nucleus is a privileged scaffold for kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. Drugs like Pazopanib and Axitinib are prominent examples.[2] The functional groups on the title compound could be elaborated to target specific kinases involved in oncology.

  • Anti-Inflammatory and Neurological Applications: Indazole derivatives have shown promise as anti-inflammatory agents and in treating neurological disorders.[2][6] The carboxylic acid moiety can be used to improve pharmacokinetic properties or to act as a key binding element, while the cyano group can serve as a potent hydrogen bond acceptor.

  • Antiviral and Antimicrobial Activity: The broader class of nitrogen-containing heterocycles, including indazoles, is a rich source of antiviral (including anti-HIV) and antimicrobial agents.[1] This compound serves as an excellent starting point for generating a library of derivatives for screening against various pathogens.

Part 4: Quality Control and Analytical Methodology

Ensuring the purity and identity of a chemical compound is critical for its use in research. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules like 3-cyano-1H-indazole-5-carboxylic acid.

Analytical Workflow Diagram

Analytical_Workflow A Sample Weighing & Dissolution (e.g., in Acetonitrile/Water) B Filtration (0.22 µm syringe filter) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Reverse-Phase Column) C->D E UV Detection (e.g., at 254 nm) D->E F Data Analysis (Peak Integration & Purity Calculation) E->F

Caption: Standard workflow for purity analysis by reverse-phase HPLC.

Protocol: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of 3-cyano-1H-indazole-5-carboxylic acid and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

    • Rationale: This reverse-phase method is ideal for separating moderately polar organic compounds from potential non-polar and polar impurities. The use of formic acid improves peak shape, and the gradient elution ensures that compounds with a wide range of polarities are effectively eluted.[7][8]

Conclusion

3-cyano-1H-indazole-5-carboxylic acid is a chemical building block of considerable potential. Its trifunctional nature provides a rich platform for the synthesis of complex molecules aimed at high-value biological targets. With a solid understanding of its properties, a rational synthetic approach, and robust analytical methods for quality control, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.

References

  • PubChemLite. 3-cyano-1h-indazole-5-carboxylic acid (C9H5N3O2). Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). Available from: [Link]

  • PubChemLite. 5-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2). Available from: [Link]

  • Dana Bioscience. 3-Cyano-1H-indazole-5-carboxylic acid 100mg. Available from: [Link]

  • LOCKSS. Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available from: [Link]

  • J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? (2024). Available from: [Link]

  • PMC (PubMed Central). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ChemBK. 1-H-indazole-5-carboxyle acid. (2024). Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester - Procedure. Available from: [Link]

  • PubChem. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. Available from: [Link]

  • PMC (PubMed Central). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 3-Cyano-1H-indazole-5-carboxylic Acid

This Application Note provides a definitive technical guide for the amide coupling of 3-cyano-1H-indazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., Lorlatinib analogs) and oth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the amide coupling of 3-cyano-1H-indazole-5-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., Lorlatinib analogs) and other bioactive small molecules.

Executive Summary

The coupling of 3-cyano-1H-indazole-5-carboxylic acid presents specific challenges due to the amphoteric nature of the indazole ring and the electron-withdrawing effect of the 3-cyano group. While the nitrile group remains stable under standard coupling conditions, the N1-H proton (pKa ~13-14) can compete as a nucleophile if highly activated electrophiles (like acid chlorides) are used indiscriminately, potentially leading to N-acylation byproducts. Furthermore, the planarity and polarity of the scaffold often result in poor solubility in standard organic solvents (DCM, THF), necessitating the use of polar aprotic solvents.

This guide outlines three validated protocols ranging from the "Gold Standard" HATU method to scalable T3P and Acid Chloride approaches, ensuring high regioselectivity for the C5-amide over N1-acylation.

Chemical Properties & Strategic Considerations

Solubility Profile

The 3-cyano-1H-indazole moiety significantly reduces solubility in non-polar solvents.

  • Preferred Solvents: DMF, DMSO, NMP (High solubility).

  • Moderate Solvents: THF/DMF mixtures, EtOAc (often requires heating).

  • Poor Solvents: DCM, Chloroform, Toluene (Avoid as primary solvents).

Regioselectivity (C5-COOH vs. N1-H)
  • Challenge: The N1-nitrogen is weakly nucleophilic. In the presence of strong bases (NaH) or highly reactive acylating agents (excess acid chloride), N1-acylation or dimerization can occur.

  • Solution: Use mild organic bases (DIPEA, NMM) and controlled activation (HATU, T3P). Under these conditions, the formation of the activated ester at the C5-COOH is kinetically favored, and the amine nucleophile reacts preferentially with the active ester.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Best for: Discovery chemistry, milligram to gram scale, difficult amines. Mechanism: Generates a reactive At-ester (7-azabenzotriazol-1-yl ester) that reacts rapidly with amines with minimal racemization or side reactions.

Reagents:

  • Substrate: 3-cyano-1H-indazole-5-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Note: If the acid does not fully dissolve, the addition of DIPEA usually solubilizes it.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the activated ester.

  • Coupling: Add the amine (1.1–1.2 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[3][4][5]

    • Checkpoint: The 3-cyano group is stable; however, look for a mass peak corresponding to M+Product+Indazole (dimer) if the reaction is too concentrated.

  • Workup (Aqueous):

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash with sat. NH₄Cl (x2) to remove DIPEA and residual HATU byproducts.

    • Wash with water (x2) and brine (x1) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), safety, and easy workup (water-soluble byproducts).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[4][6]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine or NMM (N-methylmorpholine) (4.0 equiv)

  • Solvent: EtOAc (if soluble) or DMF/EtOAc (1:1).

Step-by-Step Procedure:

  • Setup: Charge the acid and amine into the flask with the solvent.

  • Base Addition: Add Pyridine or NMM (4.0 equiv). Cool to 0°C if the amine is valuable/volatile; otherwise, RT is acceptable.

  • Reagent Addition: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Workup: Wash the organic phase with water, 0.5 M HCl (careful not to hydrolyze nitrile, though unlikely at RT), and sat. NaHCO₃. The phosphorus byproducts are water-soluble.

Visualization of Workflows

Figure 1: Reaction Workflow (HATU Method)

This diagram illustrates the logical flow and critical decision points for Protocol A.

HATU_Workflow Start Start: 3-cyano-1H-indazole-5-COOH Solvent Dissolve in DMF (0.1 M) Start->Solvent Activate Add DIPEA (3 eq) + HATU (1.2 eq) Stir 30 min @ RT Solvent->Activate Check_Sol Is solution clear? Activate->Check_Sol Add_Amine Add Amine (1.2 eq) Check_Sol->Add_Amine Yes Heat Heat to 50°C Check_Sol->Heat No (Precipitate) Monitor Monitor LC-MS (2-16 h) Add_Amine->Monitor Result Completion? Monitor->Result Workup Dilute EtOAc, Wash NH4Cl/Brine Result->Workup Complete Result->Heat Incomplete (>24h) Heat->Add_Amine

Caption: Step-by-step logic for HATU-mediated coupling, including solubility checkpoints.

Figure 2: Troubleshooting Decision Tree

Use this tree to troubleshoot common issues like low yield or byproducts.

Troubleshooting Problem Problem Encountered Issue1 Starting Material Remains Problem->Issue1 Issue2 N-Acylation Byproduct Problem->Issue2 Issue3 Poor Solubility Problem->Issue3 Sol1 Switch to HATU or Increase Temp (50°C) Issue1->Sol1 Sol2 Reduce Base (DIPEA) or use T3P (Milder) Issue2->Sol2 Sol3 Use DMSO or NMP Dilute Reaction Issue3->Sol3

Caption: Diagnostic tree for optimizing reaction conditions based on observed impurities.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of amine or poor activation.Switch from EDC/HOBt to HATU . Increase temperature to 40–60°C.
N1-Acylation Excess base or highly reactive reagent (e.g., Acid Chloride).Use T3P (Protocol B). If using HATU, ensure only 1.0–1.1 eq of HATU is used. Treat crude with mild base (MeOH/K₂CO₃) to cleave labile N-acyl groups.
Precipitation Substrate insolubility in EtOAc or DCM.Use DMF or NMP as the primary solvent.
Epimerization High pH or over-activation (relevant if amine is chiral).Use Collidine instead of DIPEA; maintain 0°C during addition.

References

  • Organic Chemistry Portal. (2024). Indazole Synthesis and Coupling Strategies. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Synthesis of amide derivatives for electron deficient amines. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids: DCC and EDC Coupling. Retrieved from [Link]

Sources

Application

Application Note: Suzuki-Miyaura Strategies for 3-Cyano-1H-indazole Scaffolds

This Application Note is designed for medicinal chemists and process development scientists working with the 3-cyano-1H-indazole scaffold. The specific molecule mentioned—3-cyano-1H-indazole-5-carboxylic acid —is chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 3-cyano-1H-indazole scaffold.

The specific molecule mentioned—3-cyano-1H-indazole-5-carboxylic acid —is chemically inert in a standard Suzuki-Miyaura coupling unless it is modified. A carboxylic acid functionality (


) is not a leaving group (electrophile) nor a transmetallating group (nucleophile) in standard cross-coupling.

Therefore, this guide addresses the three chemically valid interpretations of "using" this scaffold in Suzuki coupling:

  • Synthesis of the Acid: Using Suzuki-Miyaura-type Carbonylation to convert the 5-bromo precursor into the 5-carboxylic acid.

  • Scaffold Functionalization: Using the 5-bromo-3-cyano-1H-indazole precursor to couple with aryl boronates (generating 5-aryl analogs often found in kinase inhibitors like Lorlatinib).

  • Boronate Coupling: Using the 3-cyano-1H-indazole-5-boronic acid/ester (assuming the user meant the nucleophilic partner) to couple with aryl halides.

Executive Summary & Chemical Context

The 3-cyano-1H-indazole core is a privileged scaffold in oncology, serving as the structural anchor for ALK/ROS1 inhibitors such as Lorlatinib (PF-06463922) . The 3-cyano group provides critical hydrogen bond acceptor motifs, while the 5-position is the primary vector for extending potency into the solvent front or hydrophobic pockets of the kinase ATP binding site.

3-Pillar Technical Challenges
  • Catalyst Poisoning: The

    
    -hybridized nitrogen of the 3-cyano (-CN)  group and the 
    
    
    
    nitrogen of the indazole are Lewis bases that can coordinate to
    
    
    , displacing phosphine ligands and arresting the catalytic cycle.
  • Acidic Protons: The indazole

    
     (
    
    
    
    in DMSO) is acidic. In the presence of standard Suzuki bases (
    
    
    ,
    
    
    ), the nitrogen deprotonates, creating a negatively charged "indazoly" species that can reduce the rate of oxidative addition or trap the Pd-catalyst.
  • Solubility: 3-cyano-1H-indazole-5-carboxylic acid is highly polar and sparingly soluble in non-polar solvents (Toluene, Hexane), necessitating polar aprotic systems (DMF, DMSO) or biphasic mixtures.

Strategic Workflows (Graphviz Visualization)

The following diagram outlines the decision matrix for selecting the correct protocol based on your starting material and target.

SuzukiStrategy Start Starting Material Bromo 5-Bromo-3-cyano-1H-indazole Start->Bromo Acid 3-Cyano-1H-indazole- 5-carboxylic acid Start->Acid Boronate 3-Cyano-1H-indazole- 5-boronic acid/ester Start->Boronate Target_Acid Target: 5-Carboxylic Acid Bromo->Target_Acid Protocol A: Pd-Carbonylation (CO source) Target_Aryl Target: 5-Aryl Derivative (Lorlatinib Analog) Bromo->Target_Aryl Protocol B: Standard Suzuki (Ar-B(OH)2) Acid->Target_Aryl Advanced: Decarboxylative Coupling (Ag/Pd dual cat.) Boronate->Target_Aryl Protocol C: Reverse Suzuki (Ar-X)

Figure 1: Decision tree for Suzuki-Miyaura coupling strategies involving the 3-cyano-1H-indazole core.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Cyano-1H-indazole-5-carboxylic Acid (Pd-Catalyzed Carbonylation)

Use this protocol if you possess the 5-bromo precursor and need to synthesize the carboxylic acid.

Mechanism: This is a Suzuki-type cycle where Carbon Monoxide (CO) acts as the coupling partner, inserting between the Aryl-Pd bond before reductive elimination with water (or alcohol).

Reagents:

  • Substrate: 5-Bromo-3-cyano-1H-indazole (1.0 equiv)

  • CO Source: Molybdenum hexacarbonyl [

    
    ] (Solid CO source, safer than gas) OR CO gas balloon.
    
  • Catalyst:

    
     (5 mol%) + Xantphos (5 mol%)
    
  • Nucleophile:

    
     (2.0 equiv) / Triethylamine (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Procedure:

  • Setup: In a glovebox or purged fume hood, charge a pressure vial with 5-bromo-3-cyano-1H-indazole (

    
    ), 
    
    
    
    (
    
    
    ), Xantphos (
    
    
    ), and
    
    
    (
    
    
    ,
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane (

    
    ), Triethylamine (
    
    
    
    ), and degassed water (
    
    
    ).
  • Reaction: Seal the vial immediately. Heat to

    
     for 16 hours.[1] Note: 
    
    
    
    releases CO upon heating; ensure the vessel is rated for pressure.
  • Workup: Cool to RT. Carefully vent the vial in a fume hood (CO gas!). Dilute with EtOAc, wash with

    
     (to protonate the acid product). Extract the aqueous layer with EtOAc (
    
    
    
    ).
  • Purification: The product is acidic. Purify via reverse-phase chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid) or recrystallize from Methanol/Water.

Protocol B: Standard Suzuki Coupling of 5-Bromo-3-cyano-1H-indazole

Use this protocol to attach aryl groups to the 5-position (e.g., drug discovery).

Critical Optimization: The free


 can be problematic. While protection (e.g., THP, SEM) is recommended for scale-up, this protocol uses a "dump-and-stir"  method compatible with the unprotected indazole by using a specific base/solvent system.

Reagents:

  • Electrophile: 5-Bromo-3-cyano-1H-indazole (

    
    )
    
  • Nucleophile: Aryl Boronic Acid (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    ) — Robust against N-coordination.
  • Base:

    
     (
    
    
    
    ,
    
    
    aqueous solution)
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Charge: To a microwave vial, add 5-bromo-3-cyano-1H-indazole (

    
    , 
    
    
    
    ), Aryl Boronic Acid (
    
    
    ), and
    
    
    (
    
    
    ).
  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (

    
    ) and 
    
    
    
    (
    
    
    ) via syringe.
  • Reaction: Heat at

    
     (oil bath) or 
    
    
    
    (microwave) for 2 hours.
  • Monitoring: Check LCMS. The 3-cyano group is stable, but prolonged heating in basic water can hydrolyze the nitrile to a primary amide (

    
    ). Stop immediately upon consumption of starting material. 
    
  • Workup: Dilute with EtOAc, wash with Brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Data

Table 1: Ligand & Base Screening for 3-Cyanoindazole Coupling

VariableConditionOutcomeNotes
Ligand

Poor (<20%)Deactivated by Nitrile/Indazole N coordination.
Ligand XPhos / SPhos Excellent (>90%) Bulky biaryl ligands prevent N-coordination poisoning.
Ligand

Good (75-85%)Robust, cost-effective for standard couplings.
Base

ModerateOften too weak to promote rapid transmetallation with this substrate.
Base

Best High basicity aids boronate activation; phosphate buffers pH.
Protection Unprotected (

)
FeasibleRequires excess base (1 equiv consumed by

).
Protection THP / SEMIdealPrevents catalyst trapping; improves solubility.
Handling the 3-Cyano Group[3][4]
  • Risk: Hydrolysis to amide (

    
    ) or carboxylic acid (
    
    
    
    ).
  • Prevention: Avoid strong hydroxide bases (

    
    , 
    
    
    
    ) at high temperatures. Use
    
    
    or
    
    
    . Limit water content to the minimum required for the base solubility (typically 4:1 Organic:Water ratio).

References

  • Lorlatinib Synthesis: Johnson, T. W., et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)..."[3] Journal of Medicinal Chemistry, 2014, 57(11), 4720-4744.[3]

  • Suzuki Coupling of Indazoles: Laha, J. K., et al. "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2013.

  • Carbonylation Protocols: "Palladium-Catalyzed Carbonylation of Aryl Halides." Organic Syntheses, 2008.

  • Properties of 3-Cyano-1H-indazole: PubChem Compound Summary for CID 67151217.

Sources

Method

solid-phase synthesis using 3-cyano-1H-indazole-5-carboxylic acid

An In-Depth Guide to Solid-Phase Synthesis Utilizing 3-Cyano-1H-indazole-5-carboxylic Acid Authored by a Senior Application Scientist Introduction: The Indazole Scaffold and the Strategic Advantage of Solid-Phase Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solid-Phase Synthesis Utilizing 3-Cyano-1H-indazole-5-carboxylic Acid

Authored by a Senior Application Scientist

Introduction: The Indazole Scaffold and the Strategic Advantage of Solid-Phase Synthesis

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique bicyclic structure, which can act as a bioisostere for the native indole moiety, allows for critical hydrogen bonding interactions with various biological targets, particularly protein kinases.[2] The specific building block, 3-cyano-1H-indazole-5-carboxylic acid, offers a strategically functionalized core for library synthesis. The 5-carboxylic acid serves as a robust handle for covalent attachment to a solid support, while the 3-cyano group and the N1-position of the indazole ring provide two orthogonal vectors for chemical diversification.

This guide provides a comprehensive framework and detailed protocols for leveraging 3-cyano-1H-indazole-5-carboxylic acid in solid-phase synthesis (SPS). The utility of SPS in drug discovery is well-established; by immobilizing the core scaffold, the process of purification is simplified to mere filtration and washing, enabling the rapid and efficient generation of compound libraries for screening.[3] We will explore the causal relationships behind experimental choices, from resin selection to cleavage strategies, empowering researchers to not only execute the synthesis but also to troubleshoot and adapt these methods for their specific discovery programs.

Core Synthetic Strategy: Anchoring, Diversification, and Release

The overall strategy involves three main phases: anchoring the indazole scaffold to a solid support, on-resin chemical modification to build complexity, and finally, cleavage from the support to release the purified product.

  • Anchoring: The 5-carboxylic acid of the indazole is covalently linked to a functionalized solid support, typically a polystyrene resin like Wang resin. This is the crucial first step that transitions the synthesis from solution-phase to solid-phase.

  • On-Resin Diversification: With the scaffold immobilized, subsequent chemical transformations can be performed using an excess of soluble reagents, which drives reactions to completion. Unreacted reagents and by-products are then simply washed away. A key diversification strategy for the indazole scaffold is the selective alkylation or arylation of the N1-position.[4]

  • Cleavage: The final step involves treating the resin with a strong acid, such as trifluoroacetic acid (TFA), to cleave the linker and release the desired molecule into solution, ready for final purification.

The entire workflow is visualized below.

sps_workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin { Resin Bead | Polystyrene Matrix} Resin_Linker Resin with Linker e.g., Wang Resin Resin->Resin_Linker Linker Attachment Resin_Indazole Resin-Bound Indazole Anchored via 5-Carboxylic Acid Resin_Linker->Resin_Indazole Indazole Loading (Coupling) Resin_Diversified Diversified Scaffold e.g., N1-Alkylation Resin_Indazole->Resin_Diversified Diversification (e.g., Alkylation) Final_Product Cleaved Product Purified Molecule Resin_Diversified->Final_Product Acidic Cleavage (TFA Cocktail)

Caption: Workflow for the solid-phase synthesis of indazole derivatives.

Materials and Reagents

Category Item Suggested Grade/Supplier Purpose
Building Block 3-cyano-1H-indazole-5-carboxylic acid>95% PurityCore scaffold for synthesis
Solid Support Wang Resin100-200 mesh, ~1.0 mmol/g loadingAnchoring via carboxylic acid
Solvents Dichloromethane (DCM)Anhydrous, ACS GradeResin swelling, washing
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeReaction solvent, washing
Methanol (MeOH)ACS GradeWashing
Diethyl EtherAnhydrousProduct precipitation
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)>99%Carboxylic acid activation
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)>99%Additive to prevent racemization
HATU>98%Alternative coupling reagent
Bases N,N-Diisopropylethylamine (DIPEA)>99.5%, Peptide Synthesis GradeOrganic base for coupling reactions
Sodium Hydride (NaH)60% dispersion in mineral oilBase for N1-alkylation
Diversification Alkyl Halides (e.g., Iodomethane, Benzyl bromide)VariousReagents for N1-alkylation
Cleavage Cocktail Trifluoroacetic Acid (TFA)>99%, Reagent GradeCleavage from resin
Triisopropylsilane (TIS)>98%Cation scavenger
Deionized Water18 MΩ·cmCation scavenger

Detailed Experimental Protocols

Protocol 1: Loading of 3-cyano-1H-indazole-5-carboxylic acid onto Wang Resin

This protocol describes the esterification reaction to anchor the indazole building block to the hydroxyl-functionalized Wang resin. The use of DIC as a coupling agent and Oxyma as an additive provides a highly efficient and low-racemization method for forming the ester bond.

Step-by-Step Methodology:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a suitable solid-phase synthesis vessel. Add anhydrous DCM (15 mL) and gently agitate on a shaker for 30 minutes. Drain the solvent. Repeat with anhydrous DMF (15 mL) for another 30 minutes, then drain.

  • Preparation of Coupling Solution: In a separate flask, dissolve 3-cyano-1H-indazole-5-carboxylic acid (561 mg, 3.0 mmol, 3 eq.) and OxymaPure® (426 mg, 3.0 mmol, 3 eq.) in anhydrous DMF (10 mL).

  • Activation and Coupling: Add DIC (468 µL, 3.0 mmol, 3 eq.) to the coupling solution. Allow the mixture to pre-activate for 5 minutes at room temperature. Add this activated solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DMF (10 mL) for 30 minutes. Wash as described in Step 5.

  • Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined by cleaving a small, accurately weighed amount of resin and analyzing the product concentration by HPLC against a standard curve.

Protocol 2: On-Resin N1-Alkylation for Diversification

This protocol details the alkylation of the indazole N1-position, a common strategy for exploring structure-activity relationships (SAR). The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the indazole N-H.

Step-by-Step Methodology:

  • Resin Swelling: Swell the indazole-loaded resin (~1.0 mmol) in anhydrous DMF (15 mL) for 30 minutes in a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 120 mg, 3.0 mmol, 3 eq.) to the resin suspension. Caution: NaH reacts violently with water. Ensure all reagents and equipment are scrupulously dry. Allow the reaction to proceed for 1 hour at room temperature.

  • Alkylation: Dissolve the desired alkyl halide (e.g., benzyl bromide, 357 µL, 3.0 mmol, 3 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the resin suspension.

  • Reaction: Agitate the mixture overnight at room temperature.

  • Washing: Quench the reaction by carefully adding MeOH dropwise. Drain the solvent and wash the resin thoroughly with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (2 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Drying: Dry the functionalized resin under high vacuum.

Protocol 3: Cleavage from Resin and Product Isolation

This final protocol releases the synthesized molecule from the solid support. A standard "cleavage cocktail" containing TFA is used, with scavengers included to prevent side reactions.

Step-by-Step Methodology:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dry, functionalized resin in a reaction vessel. Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the desired product. Rinse the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

  • TFA Removal: Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator to reduce the volume by approximately 90%.

  • Precipitation: Add the concentrated solution dropwise to a flask of ice-cold diethyl ether (40-50 mL). The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid by centrifugation or filtration. Wash with cold ether. The crude product can then be purified by reverse-phase HPLC. Characterization is typically performed using LC-MS and NMR.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Loading Efficiency - Incomplete activation of the carboxylic acid.- Steric hindrance.- Poor quality reagents or solvents.- Increase coupling time or temperature (e.g., to 40°C).- Use a more potent coupling agent like HATU.- Ensure all solvents are anhydrous and reagents are fresh.
Incomplete N1-Alkylation - Insufficient deprotonation.- Alkylating agent is not reactive enough.- Increase equivalents of base (NaH) or reaction time.- Switch from an alkyl bromide to a more reactive alkyl iodide.- Consider heating the reaction (e.g., to 50°C).
Product Degradation during Cleavage - Cationic side reactions.- Acid-labile functional groups in the R-group.- Ensure sufficient scavengers (TIS, water) are used in the cleavage cocktail.- If the R-group is sensitive, a milder cleavage strategy may be needed, which requires a different linker (e.g., a photolabile linker).

References

  • Organic Syntheses . 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • ResearchGate . Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available from: [Link]

  • LOCKSS . Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Available from: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
  • Der Pharma Chemica . Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • Dana Bioscience . 3-Cyano-1H-indazole-5-carboxylic acid 100mg. Available from: [Link]

  • PMC . Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • MDPI . Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids. Available from: [Link]

  • Beilstein Journals . Carbonylative synthesis and functionalization of indoles. Available from: [Link]

  • PubMed . Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available from: [Link]

  • PMC . Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available from: [Link]

  • Chemsrc . 5-amino-1H-indazole-3-carboxylic acid CAS:78155-77-8. Available from: [Link]

  • ResearchGate . Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[5][6][7]triazole‐3‐carboxylic Acid. Available from: [Link]

  • Shaanxi Bloom Tech Co., Ltd . What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]

  • DiVA . Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

Sources

Application

preparation of 3-cyanoindazole-5-carboxamides for medicinal chemistry

Application Note: Strategic Synthesis of 3-Cyanoindazole-5-carboxamides Executive Summary & Medicinal Context The 3-cyanoindazole-5-carboxamide motif is a privileged pharmacophore in modern drug discovery, particularly w...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Cyanoindazole-5-carboxamides

Executive Summary & Medicinal Context

The 3-cyanoindazole-5-carboxamide motif is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, ROCK, and CDK inhibitors).[1]

  • The 3-Cyano Group: Acts as a bioisostere of a halogen but with unique electronic properties. It serves as a weak hydrogen bond acceptor and significantly lowers the pKa of the indazole NH, influencing binding affinity and metabolic stability.

  • The 5-Carboxamide: typically extends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.

This guide provides a robust, orthogonal synthetic route designed to overcome the two primary challenges in indazole chemistry: N-regioselectivity (N1 vs. N2 protection) and chemoselectivity (differentiating C3 and C5 halogen handles).[1]

Retrosynthetic Strategy

To maximize library diversity at the amide position, we employ a "late-stage functionalization" approach. The synthesis hinges on the C3-Iodo / C5-Bromo orthogonality. The C3-iodide is significantly more reactive toward oxidative addition, allowing selective cyanation before addressing the C5-bromide.

Retrosynthesis Target 3-Cyanoindazole-5-carboxamide (Target Scaffold) Precursor1 5-Bromo-3-cyano-1-PG-indazole (Divergent Intermediate) Target->Precursor1 Pd-Catalyzed Aminocarbonylation Precursor2 5-Bromo-3-iodo-1H-indazole (Orthogonal Core) Precursor1->Precursor2 Pd-Catalyzed Cyanation (Zn(CN)2) SM 5-Bromo-1H-indazole (Commercial SM) Precursor2->SM Electrophilic Iodination (NIS)

Figure 1: Retrosynthetic logic prioritizing the installation of the C3-nitrile prior to C5-amidation to prevent catalyst poisoning and allow diverse amide inputs.

Detailed Experimental Protocols

Step 1: C3-Selective Iodination (The Halogen Dance)

Objective: Install a reactive handle at C3 without affecting the C5-bromide. Reaction: Electrophilic aromatic substitution.

  • Reagents: 5-Bromo-1H-indazole (1.0 equiv), KOH (3.0 equiv), Iodine (I2) (1.2 equiv).[1]

  • Solvent: DMF (0.5 M).[1]

  • Protocol:

    • Dissolve 5-bromo-1H-indazole in DMF at room temperature (RT).

    • Add KOH pellets followed by portion-wise addition of solid Iodine over 15 minutes.

    • Stir at RT for 2–4 hours. Monitor by LCMS (Shift from M+H 197/199 to 323/325).

    • Quench: Pour into 10% aqueous NaHSO3 (sodium bisulfite) to reduce excess iodine (color change from dark red to yellow/white precipitate).

    • Filter the solid, wash with water, and dry under vacuum.[1][2]

  • Analyst’s Note: NIS (N-iodosuccinimide) in Acetonitrile is a cleaner alternative if the DMF workup proves tedious, but the I2/KOH method is more cost-effective for scale-up.

Step 2: Regioselective N1-Protection

Objective: Protect the acidic NH to prevent catalyst poisoning and ensure solubility. N1 protection is thermodynamically favored and essential for correct SAR. Reaction: Nucleophilic substitution.

  • Reagents: 3-Iodo-5-bromoindazole (from Step 1), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv) OR THP protection (DHP, PTSA).[1]

  • Solvent: Anhydrous THF (0 °C to RT).

  • Protocol:

    • Cool the THF solution of indazole to 0 °C under N2.

    • Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 min.

    • Add SEM-Cl dropwise. Warm to RT and stir for 2 hours.

    • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Critical Quality Attribute (CQA): You must verify N1 vs. N2 regioselectivity.

    • N1-Product: NOESY correlation between the SEM methylene protons and the C7-H (aromatic proton).

    • N2-Product: NOESY correlation between SEM protons and C3 (no proton here) or lack of C7 correlation. N1 is typically the major product (>85%) under thermodynamic conditions (NaH).[1]

Step 3: Selective C3-Cyanation (The Critical Step)

Objective: Convert the C3-Iodide to a Nitrile without reacting the C5-Bromide. Mechanism: Pd(0)-catalyzed cross-coupling.[1]

  • Reagents: N1-SEM-3-iodo-5-bromoindazole (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd(PPh3)4 (5 mol%).[1]

  • Solvent: DMF (degassed).[1]

  • Temperature: 80–90 °C.

  • Protocol:

    • Charge reaction vessel with substrate, Zn(CN)2, and Pd catalyst.[1]

    • Evacuate and backfill with N2 (3 cycles).[1]

    • Add degassed DMF. Heat to 85 °C.

    • Monitor: Check LCMS every hour. The reaction should be complete in 2–4 hours.

    • Stop Condition: Stop immediately upon consumption of starting material to prevent oxidative addition into the C5-Br bond.

  • Safety Note: Although Zn(CN)2 is less volatile than KCN, it releases HCN upon contact with acid.[1] All workups must be done in a well-ventilated fume hood. Treat aqueous waste with bleach.

Step 4: C5-Aminocarbonylation (Amide Formation)

Objective: Convert the C5-Bromide directly to the amide using a CO source. Reaction: Pd-catalyzed Carbonylation.[3][4][5]

  • Reagents: 3-CN-5-Br-indazole intermediate, Amine (R-NH2, 1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Na2CO3 (2.0 equiv).[1]

  • CO Source: Carbon Monoxide balloon (1 atm) OR Molybdenum Hexacarbonyl (Mo(CO)6) as a solid source.[1]

  • Solvent: 1,4-Dioxane or Toluene at 80–100 °C.

  • Protocol:

    • Mix substrate, amine, base, Pd source, and ligand in a vial.[1]

    • If using CO gas: Purge vial with CO for 5 mins, then keep under CO balloon.[1]

    • If using Mo(CO)6: Add solid reagent, seal vial, and heat.[1]

    • Heat to 90 °C overnight.

    • Filter through Celite to remove Pd black. Concentrate and purify via Prep-HPLC.

Workflow Visualization

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization Step1 Iodination (I2/KOH) Step2 Protection (SEM-Cl) Step1->Step2 Regiocontrol Step3 C3-Cyanation (Zn(CN)2, Pd) Step2->Step3 Chemocontrol Step4 C5-Carbonylation (CO, Amine, Pd) Step3->Step4 Library Div. End Final Scaffold Step4->End Deprotection Start 5-Br-Indazole Start->Step1

Figure 2: Integrated workflow emphasizing the separation of regiocontrol (Protection) and chemocontrol (Cyanation) steps.

Troubleshooting & Optimization Data

Table 1: Solvent & Catalyst Effects on C3-Cyanation

Catalyst SystemSolventTemp (°C)Yield (C3-CN)Side Product (C5-CN)Analyst Verdict
Pd(PPh3)4 DMF 85 88% < 2% Recommended.[1] High selectivity.
Pd2(dba)3 / dppfDMA10075%15%Too active; erodes chemoselectivity.[1]
CuCN (Rosenmund)NMP16040%40%Poor selectivity; harsh conditions.[1]
Pd(OAc)2 / XantphosToluene10060%5%Good selectivity but slower conversion.[1]

Critical Process Parameter (CPP): The temperature in Step 3 is the most critical variable. Exceeding 100 °C with highly active catalysts (like dppf or Xantphos) will result in "double cyanation" (products with nitrile at both C3 and C5), which are inseparable by standard chromatography.[1]

References

  • Indazole Kinase Inhibitors (JAK/ROCK)

    • Jones, P., et al. "Discovery of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 2017, 60(2), 767–786.[1]

    • [1]

  • Pd-Catalyzed Cyanation Methodology

    • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[6] Journal of Organic Chemistry, 2005, 70(4), 1508–1510.[1]

    • [1]

  • Aminocarbonylation Protocols

    • Martinelli, J. R., et al. "Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation."[5] Organic Letters, 2006, 8(21), 4843–4846.[1]

    • [1]

  • Regioselective Protection of Indazoles

    • Lukin, K., et al. "Regioselective alkylation of indazoles."[1] Journal of Organic Chemistry, 2006, 71(21), 8166-8172.[1]

    • [1]

Sources

Method

reagents for activating 5-carboxylic acid in 3-cyanoindazole

Application Note: Strategic Activation of 3-Cyanoindazole-5-Carboxylic Acid Part 1: Executive Summary & Chemical Context The synthesis of carboxamides from 3-cyanoindazole-5-carboxylic acid presents a distinct set of cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Activation of 3-Cyanoindazole-5-Carboxylic Acid

Part 1: Executive Summary & Chemical Context

The synthesis of carboxamides from 3-cyanoindazole-5-carboxylic acid presents a distinct set of challenges compared to standard benzoic acid couplings. The 3-cyano group is a potent electron-withdrawing group (EWG), which, while beneficial for biological activity (often increasing potency in kinase inhibitors like ALK or VEGFR targets), complicates the synthetic chemistry.

The "Push-Pull" Challenge:

  • Reduced Nucleophilicity: The electron-deficient nature of the indazole ring (exacerbated by the 3-CN group) lowers the pKa of the carboxylic acid, making the carboxylate anion less nucleophilic. This renders "gentle" coupling reagents like EDC/HOBt sluggish or ineffective.

  • Solubility: The planar, rigid indazole scaffold promotes strong

    
    -
    
    
    
    stacking, resulting in poor solubility in standard organic solvents (DCM, EtOAc). High-polarity solvents (DMF, DMAc, NMP) are strictly required.
  • Stability Risks: The nitrile group is susceptible to hydrolysis (to primary amide or acid) under the harsh acidic conditions often used to generate acid chlorides.

This guide prioritizes HATU for discovery-scale high-throughput chemistry and T3P (Propylphosphonic anhydride) for scalable, high-purity applications.

Part 2: Reagent Selection Matrix

The following table contrasts the three primary activation pathways for this specific substrate.

FeatureHATU (Discovery Standard)T3P (Process/Scale-Up)Oxalyl Chloride (Traditional)
Reactivity Highest. Rapid activation even for sterically hindered amines.High. Slower kinetics but cleaner conversion.High. Aggressive; converts acid to acid chloride.
Solubility Req. Requires DMF/DMAc/NMP.Tolerates EtOAc/THF, but DMF is needed for this substrate.Requires DCM/THF (often incompatible with substrate solubility).
Byproducts Tetramethylurea (water-soluble) & HOAt (hard to remove).Water-soluble phosphates (very easy removal).HCl gas, CO, CO2.
Side Reactions Risk of N-guanidinylation of amine if slow reaction.Low risk of racemization (if chiral amine used).High Risk: Hydrolysis of 3-CN group if not controlled.
Cost High (

$).
Moderate (

).
Low ($).[1]
Recommendation Best for <100mg library synthesis. Best for >1g scale-up. Only if amine is extremely unreactive (e.g., aniline).

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct reagent and outlines the activation mechanism for HATU, highlighting the critical intermediate.

ReagentLogic cluster_HATU HATU Activation Mechanism Start Substrate: 3-Cyanoindazole-5-COOH SolubilityCheck Is Substrate Soluble in DCM/THF? Start->SolubilityCheck AmineType Amine Reactivity? SolubilityCheck->AmineType No (Requires DMF/DMAc) SolubilityCheck->AmineType Yes (Rare) RouteA Route A: HATU Protocol (High Yield, Difficult Workup) AmineType->RouteA Steric Hindrance/Chiral RouteB Route B: T3P Protocol (Clean Profile, Scalable) AmineType->RouteB Aliphatic/Primary Amine RouteC Route C: Acid Chloride (High Risk, High Reactivity) AmineType->RouteC Electron-Deficient Aniline Acid Indazole-COOH ActiveEster O-At Active Ester (Highly Electrophilic) Acid->ActiveEster Activation HATU_Reagent HATU + DIPEA HATU_Reagent->ActiveEster Product Indazole-Amide ActiveEster->Product + Amine (R-NH2)

Caption: Decision tree for reagent selection based on amine type and solubility, coupled with the HATU activation pathway.

Part 4: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Rapid synthesis of analogs, coupling with hindered amines.[1]

Reagents:

  • 3-cyanoindazole-5-carboxylic acid (1.0 eq)

  • HATU (1.2 eq) [CAS: 148893-10-1][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Amine (1.1 eq)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the carboxylic acid and DIPEA in anhydrous DMF. Sonicate if necessary to ensure a clear solution (critical for indazoles).

  • Pre-activation: Add HATU (1.2 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? The color often changes to deep yellow/orange. This confirms the formation of the activated O-At ester.

  • Coupling: Add the amine (1.1 eq). If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash with 5% LiCl solution (3x). Note: LiCl is superior to water for removing DMF from the organic layer.

    • Wash with sat. NaHCO3 and Brine.[2]

    • Dry over Na2SO4, filter, and concentrate.[3]

Protocol B: T3P-Mediated Coupling (Scalable/Green)

Best for: >1g scale, avoiding epimerization, easy purification.[1]

Reagents:

  • 3-cyanoindazole-5-carboxylic acid (1.0 eq)

  • T3P (Propylphosphonic anhydride) (50% wt in DMF or EtOAc) (1.5 eq)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 eq)

  • Amine (1.1 eq)[1]

  • Solvent: DMF (due to substrate solubility) or 2-MeTHF (if soluble).

Step-by-Step:

  • Slurry Formation: Charge the reaction vessel with the carboxylic acid, the amine, and the base (Pyridine/NMM) in DMF (0.2 M).

    • Note: Unlike HATU, do not pre-activate the acid with T3P in the absence of the amine. T3P is most effective when driven by the presence of the nucleophile.

  • Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU.

  • Workup:

    • Quench with water.

    • The byproducts of T3P are water-soluble phosphonic acid derivatives.

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[4]

    • Wash layers with water and brine.

Protocol C: Acid Chloride via Oxalyl Chloride (The "Nuclear" Option)

Best for: Extremely unreactive anilines where HATU fails.

Warning: This protocol generates HCl. The 3-cyano group is stable to catalytic DMF/Oxalyl chloride at RT, but avoid heating.

Step-by-Step:

  • Suspend acid (1.0 eq) in anhydrous DCM (or THF if insoluble).

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Gas evolution (CO/CO2) will occur.

  • Stir at RT for 2 hours until the suspension clears (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate to dryness in vacuo to remove excess oxalyl chloride and HCl. Do not heat above 40°C.

  • Redissolve the crude acid chloride in THF/DCM.

  • Add the Amine (1.1 eq) and a scavenger base (Et3N, 2.0 eq) at 0°C.

Part 5: Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Poor solubility of Indazole.Switch solvent to NMP or DMAc . Increase temperature to 40°C (safe for HATU).
N-Acylation Reaction at Indazole N1/N2.Use 1 equivalent of base only during activation. If persistent, protect N1 with THP or SEM group prior to coupling.
Hydrolysis of CN High pH or trace water.Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH). Use hindered bases (DIPEA).
Product stuck in DMF High polarity of product.Pour reaction mixture into ice water . The product often precipitates out as a solid. Filter and wash with water/ether.

References

  • Dunetz, J. R., et al. (2016).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Archimica (Now Euticals). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of the Future."[5] Technical Application Note.

  • Sigma-Aldrich. "HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate."[1] Product Specification.

  • Pfizer Inc. (2014). "Process for the preparation of Indazole Derivatives." US Patent US20140256937A1. (Demonstrates industrial handling of cyano-indazoles).

Sources

Application

click chemistry applications of 3-cyano-1H-indazole derivatives

Technical Application Note: Click Chemistry Strategies for 3-Cyano-1H-Indazole Functionalization Executive Summary This guide details the application of "click chemistry" principles to the 3-cyano-1H-indazole scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Click Chemistry Strategies for 3-Cyano-1H-Indazole Functionalization

Executive Summary

This guide details the application of "click chemistry" principles to the 3-cyano-1H-indazole scaffold, a privileged structure in kinase inhibitors (e.g., substituted indazoles in antitumor agents) and anti-inflammatory therapeutics.

We define two distinct "click" modalities for this scaffold:

  • The Bioisostere Transformation: The [2+3] cycloaddition of the C3-nitrile to a tetrazole (a carboxylic acid bioisostere) using the Demko-Sharpless Zinc-Catalyzed Protocol .

  • The Conjugation Ligation: The regioselective N1-propargylation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach linkers for PROTACs or fluorescent probes.

Strategic Analysis of the Scaffold

The 3-cyano-1H-indazole core presents a unique duality for click chemistry:

  • C3-Position (Nitrile): An electrophilic "click" partner. It reacts with azides to form 5-substituted-1H-tetrazoles. This improves metabolic stability and lipophilicity compared to carboxylates.

  • N1-Position (Indazole Nitrogen): A nucleophilic handle.[1][2] It requires regioselective alkylation to install a terminal alkyne, enabling the scaffold to serve as a "warhead" in modular drug assembly.

Protocol A: The Nitrile-to-Tetrazole Transformation

Objective: Convert the 3-cyano group into a 3-(1H-tetrazol-5-yl) bioisostere.

Scientific Rationale: Traditional tetrazole synthesis utilizes toxic organotin reagents or hazardous acidic conditions (generating volatile


). This protocol utilizes the Zinc(II)-catalyzed aqueous method  developed by Demko and Sharpless. The 

ion activates the nitrile via coordination, facilitating the attack of the azide anion while stabilizing the transition state.

Experimental Protocol:

ParameterSpecification
Substrate 3-cyano-1H-indazole derivative (1.0 equiv)
Reagents Sodium Azide (

, 1.1 equiv), Zinc Bromide (

, 1.0 equiv)
Solvent Water : Isopropanol (2:1 v/v)
Temperature Reflux (

C)
Time 12 - 24 hours

Step-by-Step Methodology:

  • Safety Prep: Perform in a fume hood behind a blast shield.

    
     can form explosive di-azidomethane with halogenated solvents (avoid DCM/CHCl3).
    
  • Reaction Setup: In a round-bottom flask, dissolve the 3-cyano-1H-indazole (10 mmol) in 40 mL of water/isopropanol mixture.

  • Catalyst Addition: Add

    
     (10 mmol) followed by 
    
    
    
    (11 mmol). The order prevents transient formation of hydrazoic acid.
  • Reflux: Heat to reflux. The reaction mixture typically becomes homogeneous or forms a suspension of the zinc-tetrazolate complex.

  • Workup (Critical):

    • Cool to room temperature.

    • Add 3N HCl until pH 1. Caution: Vigorous bubbling may occur. This breaks the Zinc-Tetrazole complex and protonates the tetrazole ring.

    • The product usually precipitates as a white solid. Filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL).
      

Mechanism & Workflow Diagram:

Tetrazole_Synthesis Start 3-Cyano-1H-indazole Activation Lewis Acid Activation (Zn2+ coordinates Nitrile) Start->Activation + ZnBr2 Attack Azide Attack (Formation of imidoyl azide int.) Activation->Attack + NaN3 Cyclization [2+3] Cycloaddition (Zn-Tetrazolate Complex) Attack->Cyclization Reflux Workup Acid Hydrolysis (HCl) (Release of Free Tetrazole) Cyclization->Workup pH < 2 Product 3-(1H-tetrazol-5-yl)-indazole Workup->Product Precipitation

Caption: Figure 1. Zinc-mediated [2+3] cycloaddition mechanism for converting 3-cyanoindazoles to tetrazoles.

Protocol B: N1-Propargylation & CuAAC Ligation

Objective: Install an alkyne handle at N1 for conjugation to a linker (e.g., for PROTAC synthesis).

Scientific Rationale: Indazoles are ambident nucleophiles (N1 vs. N2).[3][4]

  • Kinetic Control: Often yields mixtures or N2 products.

  • Thermodynamic Control: Favors N1-alkylation .[5] To ensure high N1 regioselectivity (>95%), we use Sodium Hydride (NaH) in THF .[5][6] The sodium cation coordinates with the indazole anion in a way that, combined with the solvent shell, directs alkylation to the sterically more accessible and thermodynamically stable N1 position.

Phase 1: Regioselective N1-Propargylation

ParameterSpecification
Base NaH (60% dispersion, 1.2 equiv)
Electrophile Propargyl Bromide (80% in toluene, 1.2 equiv)
Solvent Anhydrous THF (0.1 M concentration)
Conditions

C to Room Temp, 4 hours
  • Deprotonation: Suspend NaH in anhydrous THF at

    
    C under Argon. Add 3-cyano-1H-indazole solution dropwise. Stir 30 min (evolution of 
    
    
    
    gas).
  • Alkylation: Add propargyl bromide dropwise at

    
    C.
    
  • Completion: Warm to RT and stir. Monitor by TLC (N1 product is typically less polar than N2).

  • Validation: N1-alkylation is confirmed by NOESY NMR (interaction between N1-methylene protons and C7-H proton).

Phase 2: CuAAC Ligation (PROTAC Assembly)

  • Reagents: N1-propargyl-indazole + Azide-Linker-Ligand.

  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Solvent: t-BuOH : Water (1:1).

Ligation Workflow Diagram:

PROTAC_Assembly Indazole 3-Cyano-1H-Indazole Deprotonation Anion Formation (NaH/THF) Indazole->Deprotonation Propargylation N1-Propargylation (Propargyl Bromide) Deprotonation->Propargylation SN2 Attack IsomerCheck Regio-Validation (N1 vs N2 Check) Propargylation->IsomerCheck Click CuAAC Reaction (Azide-Linker-E3 Ligand) IsomerCheck->Click N1 Isomer Confirmed Final Indazole-Based PROTAC Click->Final 1,2,3-Triazole Linkage

Caption: Figure 2. Workflow for regioselective N1-functionalization and subsequent PROTAC assembly.

Analytical Validation

To ensure the integrity of your "click" products, compare against these standard spectral markers:

Feature3-Cyano Precursor3-Tetrazolyl ProductN1-Propargyl Product
IR (

)
~2230 (sharp

)
Broad 2400-3000 (NH), No

~2120 (weak

), ~3290 (

)

NMR

~114 (CN)

~155 (Tetrazole

)

~78, 75 (Alkyne carbons)

NMR
Indazole protons onlyNH proton often broad/invisibleDoublet ~5.2 ppm (

), Triplet ~2.4 ppm (Acetylene H)

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Lovering, F., et al. (2016). Verification of the N1-Regioselectivity of Indazole Alkylation. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5][7] Link

  • Bézière, N., et al. (2023). Click Chemistry in the Development of PROTACs: A Review. Pharmaceuticals, 16(5), 789. Link

  • Gaun, A., et al. (2019). Indazole Scaffolds in Medicinal Chemistry: Synthesis and Biological Activity. European Journal of Medicinal Chemistry, 181, 111572. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing nitrile hydrolysis in 3-cyanoindazole reactions

Ticket #CN-303: Preventing Nitrile Hydrolysis & Optimizing N-Alkylation Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist Introduction Welcome to the 3-Cyanoindazole Support Module. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CN-303: Preventing Nitrile Hydrolysis & Optimizing N-Alkylation

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the 3-Cyanoindazole Support Module. You are likely here because the C3-cyano group on your indazole scaffold is chemically fragile. It serves as a critical bioisostere for carbonyls or a precursor for heterocycles in kinase inhibitors (e.g., ALK/VEGFR inhibitors), but it frequently degrades into a primary amide (


) or carboxylic acid during N-functionalization.

This guide provides the mechanistic insight and validated protocols required to perform N-alkylation and functionalization while preserving the integrity of the C3-nitrile.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Why Hydrolysis Occurs

The C3-position of the indazole ring is electron-deficient. When you introduce a base to deprotonate the indazole nitrogen (pKa ~13.8), you create a nucleophilic environment. If trace water is present, the hydroxide ion (


) competes with the indazole nitrogen for electrophiles. However, the nitrile carbon is also an electrophile.[1]

Under basic conditions (especially with heat), the hydroxide attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide. This is the "Pinner-like" failure mode.

Visualizing the Competition

The following pathway illustrates the divergence between the desired N-alkylation and the unwanted hydrolysis.

NitrileHydrolysis Start 3-Cyanoindazole (Reactant) Deprotonated Indazolyl Anion (Nucleophile) Start->Deprotonated Deprotonation Base Base (NaH/Cs2CO3) Base->Deprotonated Product_N1 N1-Alkyl-3-Cyanoindazole (Target) Deprotonated->Product_N1 + R-X (Fast) Intermediate_Imidate Imidate Intermediate Deprotonated->Intermediate_Imidate + H2O/OH- (Slow but Irreversible) Water Trace Water (H2O) Water->Intermediate_Imidate Electrophile Alkyl Halide (R-X) Path_Alkylation Desired Path (Kinetic) Path_Hydrolysis Failure Path (Thermodynamic) Product_Amide 3-Carboxamide Byproduct (Dead End) Intermediate_Imidate->Product_Amide Tautomerization

Figure 1: Mechanistic competition between N-alkylation (Green Path) and Base-Promoted Nitrile Hydrolysis (Red Path).

Module 2: Strategic Protocols

To prevent hydrolysis, you must eliminate the "Red Path" (Water) and accelerate the "Green Path" (Alkylation).

Protocol A: High-Fidelity N1-Alkylation (Anhydrous NaH)

Best for: Primary alkyl halides, maximizing N1-regioselectivity, and absolute nitrile preservation. Mechanism: NaH acts as a desiccant and a base. The sodium cation coordinates with the N2/C3 region, directing alkylation to N1 via the "chelation control" model [1].

Reagents:

  • Substrate: 3-Cyanoindazole (1.0 equiv)

  • Base: Sodium Hydride (60% in oil, 1.2 equiv)[2]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

Step-by-Step Guide:

  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 3-cyanoindazole in anhydrous THF. Cool to 0°C .[2]

  • Deprotonation: Add NaH portion-wise.[2] Evolution of

    
     gas will occur.[3] Stir at 0°C for 30 mins to ensure complete anion formation.
    
    • Critical Check: The solution should turn clear or pale yellow. If it is cloudy, ensure NaH quality.

  • Alkylation: Add the alkyl halide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: Do NOT heat unless absolutely necessary. Heat + Nitrile + Base = Amide.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
      (mildly acidic, pH ~5-6). Do not use strong acids (HCl).
    
Protocol B: Mild Functionalization (Cesium Carbonate)

Best for: Substrates sensitive to strong bases, or when using tosylates/mesylates. Risk: Higher risk of hydrolysis if solvent is "wet".

Reagents:

  • Base:

    
     (2.0 equiv) – Must be dried in an oven prior to use.
    
  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Guide:

  • Combine substrate,

    
    , and electrophile in a vial.
    
  • Purge with Argon for 5 minutes.

  • Add anhydrous DMF via syringe.

  • Stir at RT. If reaction is slow, heat to maximum 50°C .

    • Warning: Above 60°C in DMF, trace water will rapidly hydrolyze the nitrile to the amide [2].

Module 3: Troubleshooting Matrix (FAQ)

Use this matrix to diagnose specific failures in your workflow.

SymptomProbable CauseCorrective Action
Product is 100% Amide Wet Solvent + Heat. You likely used non-anhydrous DMF/DMSO and heated the reaction >60°C.Switch to Protocol A (NaH/THF) at 0°C–RT. THF is easier to keep dry than DMF.
Product is Carboxylic Acid Acidic Workup. You quenched with 1M HCl or heated during workup.Quench with Sat.

or water only. Extract immediately.
N1/N2 Isomer Mixture Wrong Base/Solvent.

/DMF often gives 60:40 mixtures due to thermodynamic control.
Use NaH/THF or NaH/DMF to leverage the "Na-Chelation Effect" which favors N1 [3].
Low Conversion Nitrile Electron Withdrawal. The C3-CN group makes the N-anion less nucleophilic than a standard indazole.Increase electrophile to 1.5 equiv. Add a catalytic amount of NaI (Finkelstein condition) to activate alkyl chlorides.
Hydrolysis during Suzuki Aqueous Base. Suzuki couplings usually use

.
Switch to Anhydrous Suzuki conditions :

or

in Dioxane, using aryl boronic esters instead of acids to minimize water [4].

Module 4: Decision Logic for Reaction Setup

Follow this logic flow to select the correct conditions for your specific substrate.

DecisionTree Start Start: N-Alkylation of 3-Cyanoindazole Q1 Is the Alkyl Group Primary or Secondary? Start->Q1 Primary Primary (Methyl, Ethyl, Benzyl) Q1->Primary Primary Secondary Secondary / Steric Bulk Q1->Secondary Secondary MethodA USE PROTOCOL A (NaH / THF / 0°C) High N1 Selectivity Primary->MethodA Q2 Is the Electrophile Acid Sensitive? Secondary->Q2 YesSens Yes Q2->YesSens NoSens No Q2->NoSens MethodB USE PROTOCOL B (Cs2CO3 / DMF / RT) Mild Base YesSens->MethodB NoSens->MethodA Warning WARNING: Expect N1/N2 Mixture Separation Required MethodB->Warning

Figure 2: Decision logic for selecting alkylation conditions based on electrophile type and sensitivity.

References

  • Regioselective N-Alkylation Mechanisms

    • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry.
  • Nitrile Hydrolysis in DMF

    • Mechanism of base-catalyzed nitrile hydrolysis to amides (The Pinner-like reaction in basic media).
  • Indazole Functionalization Review

    • Giraud, F., et al. (2015). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Covers halogenation and cyanation strategies.[4][5][6]

  • Anhydrous Coupling Conditions

    • Information derived from standard anhydrous Suzuki-Miyaura protocols for water-sensitive substr
    • (Preparation of 1H-Indazole-3-carbonitrile via Pd-catalyzed cyanation, illustrating stability limits).

Sources

Optimization

removing impurities from crude 3-cyano-1H-indazole-5-carboxylic acid

Ticket ID: PUR-IND-005 Subject: Removal of Impurities from Crude 3-Cyano-1H-indazole-5-carboxylic acid[1] Welcome & Rapid Triage Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IND-005
Subject: Removal of Impurities from Crude 3-Cyano-1H-indazole-5-carboxylic acid[1]

Welcome & Rapid Triage

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: Purifying 3-cyano-1H-indazole-5-carboxylic acid presents a unique "dual-personality" challenge. You are managing a molecule with a robust acidic handle (5-COOH, pKa ~4.2) and a sensitive electrophilic handle (3-CN). The most common failure mode in purification is the inadvertent hydrolysis of the 3-cyano group to an amide (3-carboxamide) or di-acid (3,5-dicarboxylic acid) during aggressive acid/base workups.[1]

This guide prioritizes non-chromatographic purification (Acid-Base Reprecipitation) as the primary workflow, as it is scalable and self-validating.[1]

Quick Troubleshooting Matrix (Tier 1)
SymptomProbable CauseImmediate Action
Product is Dark Brown/Black Polymerized diazonium tars or oxidized oligomers.Do not heat. Perform activated carbon filtration during the basic phase of extraction.[1]
Product is Green/Blue Residual Copper/Chromium salts (if Sandmeyer or Pd-coupling used).Perform EDTA/Thiol wash (See Module 3). Standard acid washes often fail here due to chelation.
Yield > 100% (Wet Paste) Trapped inorganic salts or solvent occlusion.Check ash content. Repulp in dilute HCl (pH 3) to remove trapped salts, then dry under vacuum at 45°C.
LCMS shows M+18 peak Hydrolysis of Nitrile (-CN) to Amide (-CONH₂).[1]Stop heating in base. You are hydrolyzing the nitrile.[1] Switch to mild base (NaHCO₃) and cold processing.
Material is "Sticky" Presence of regioisomers (2H-indazole) or uncyclized aniline.Trituration with DCM or Toluene (product is insoluble; impurities are soluble).

Deep Dive: Technical Modules

Module A: The "Gold Standard" Acid-Base Reprecipitation

Use this as your primary purification method. It exploits the 5-COOH acidity to separate the product from neutral tars and precursors.[1]

The Science: The 5-carboxylic acid allows the molecule to dissolve in mild base (


 or dilute 

).[1] Neutral impurities (unreacted starting materials, tars) remain insoluble and can be filtered off. The 3-cyano group is stable in cold base but will hydrolyze if heated.

Protocol:

  • Dissolution: Suspend crude solid in 0.5 M NaHCO₃ (10-15 volumes). Stir at 20°C (Room Temp) for 30 mins.

    • Note: Do not use strong NaOH if possible; it increases hydrolysis risk.

  • Filtration (De-tarring): If the solution is dark, add Activated Carbon (10 wt%) and stir for 15 mins. Filter through a Celite pad.[2][3]

    • Result: The filtrate should be clear yellow/orange.[1] The black tar stays on the Celite.[1]

  • Precipitation: Cool filtrate to 0-5°C . Slowly add 1 M HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 3.0 – 4.0 .

    • Critical: Do not go to pH < 1. Strong mineral acid can protonate the indazole nitrogens, potentially trapping salts or initiating hydrolysis.[1]

  • Isolation: Filter the white/off-white precipitate. Wash with water (3x) to remove inorganic salts.

Module B: Copper/Metal Removal (If CuCN used)

Essential if your synthesis involved Rosenmund–von Braun cyanation or Pd-catalyzed cyanation.[1]

The Science: Indazoles are excellent ligands for transition metals.[1] Simple acid washes often fail to break the Metal-N bond. You must use a competitive chelator.

Protocol:

  • Dissolve the crude product in the minimal amount of DMSO or dilute NaOH.[1]

  • Add N-Acetylcysteine (NAC) or EDTA (0.5 equivalents relative to metal load). Stir for 1 hour.

  • Precipitate the product by adding into dilute aqueous HCl. The Metal-EDTA complex is water-soluble and will remain in the supernatant; the product will precipitate.[1]

Visual Workflows (Graphviz)

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

PurificationLogic Start Start: Crude 3-CN-Indazole-5-COOH CheckColor Is material Dark/Tarry? Start->CheckColor CheckMetal Is material Green/Blue? CheckColor->CheckMetal No ActionCarbon Action: Acid-Base Extraction with Activated Carbon CheckColor->ActionCarbon Yes CheckPurity Purity > 95%? CheckMetal->CheckPurity No ActionChelation Action: EDTA/Thiol Treatment CheckMetal->ActionChelation Yes ActionTrituration Action: Trituration (DCM/Ether) CheckPurity->ActionTrituration No (Sticky/Isomers) Final Final Product (Dry & QC) CheckPurity->Final Yes ActionCarbon->CheckMetal ActionChelation->CheckPurity ActionTrituration->Final

Figure 2: The "Hydrolysis Trap" Mechanism

Caption: Mechanism showing how improper pH/Heat leads to impurities.[1] Avoid the red pathways.

HydrolysisRisk Target Target: 3-Cyano-5-COOH Target->Target Safe Zone: Temp < 25°C pH 4-10 Amide Impurity: 3-Amide-5-COOH (M+18) Target->Amide High Heat (>60°C) Strong Base (pH > 12) Diacid Impurity: 3,5-Dicarboxylic Acid (M+19) Amide->Diacid Prolonged Boiling Conc. Acid

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound? A: Yes, but solvent choice is critical.

  • Recommended: Ethanol/Water (1:1) or Acetic Acid/Water .

  • Avoid: Methanol (risk of transesterification if COOH is activated) or high-boiling solvents like DMSO (hard to remove).

  • Procedure: Dissolve in hot Ethanol, add hot water until turbid, cool slowly. Warning: Do not boil for extended periods to protect the nitrile.[1]

Q: My LCMS shows a peak at M+14 (Methyl ester). Where did it come from? A: If you used Methanol during workup or recrystallization in the presence of trace acid, you likely esterified the 5-COOH.[1]

  • Fix: Saponify carefully with 1 eq LiOH in THF/Water at room temperature, then re-acidify.

Q: How do I remove the "regioisomer" (2H-indazole)? A: 1H-indazoles are thermodynamically more stable than 2H-indazoles. The 2H-isomer is often more soluble in non-polar solvents.

  • Technique: Triturate the solid in Dichloromethane (DCM) or Chloroform . The target (1H-3-CN-5-COOH) is highly polar and will not dissolve, while the less polar impurities often wash away.[1]

References

  • Indazole Chemistry & Functionalization

    • Giraud, F., et al. (2014).[1] "C3-Indazole functionalization: a review." Arkivoc, 2014(ii), 98-154.[1] Link

    • Context: Authoritative review on stability and reactivity of C3-substituted indazoles.
  • Purification of Carboxylic Acids (General Protocols)

    • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Context: Standard reference for acid-base extraction and pKa-based separ
  • Copper Removal Strategies

    • BenchChem Technical Support.[2] (2025).[2] "Removal of Residual Copper Catalyst from Click Reactions." Link[1]

    • Context: Protocols for EDTA and scavenger resin usage in nitrogen-heterocycle synthesis.
  • Hydrolysis of Nitriles

    • Jain, N. F., & Masse, C. E. (2014).[1] "Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Nitriles." Science of Synthesis.

    • Context: Mechanistic grounding for the instability of the 3-cyano group under forcing conditions.[1]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 3-cyano-1H-indazole-5-carboxylic Acid: A Comparative HPLC Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The accurate purity analysis of 3-cyano-1H-indazole-5-carboxylic acid (CAS: 1000342-95-9) presents a distinct chromatographic challenge. As a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The accurate purity analysis of 3-cyano-1H-indazole-5-carboxylic acid (CAS: 1000342-95-9) presents a distinct chromatographic challenge. As a critical intermediate in the synthesis of kinase inhibitors (e.g., Lorlatinib analogs), its quality directly impacts downstream yield and safety.

This molecule possesses an amphoteric nature :

  • Acidic Domain: The carboxylic acid at C5 (pKa ~4.2).

  • Basic/H-Bond Domain: The indazole nitrogen core (pKa ~1.5 for protonation, but acts as a strong H-bond donor/acceptor).

  • Polarity: The cyano group at C3 increases polarity and electron withdrawal, reducing retention on standard C18 phases.

The Problem: Standard C18 methods often yield peak tailing (due to secondary silanol interactions) and poor retention of polar hydrolytic impurities (e.g., the amide or acid hydrolysis products).

The Solution: This guide compares three distinct separation strategies, ultimately recommending a Polar-Embedded C18 approach buffered at low pH to suppress ionization and shield silanols.

Comparative Method Evaluation

We evaluated three chromatographic approaches to separate the target analyte from its critical synthetic impurities: Impurity A (3-iodo precursor), Impurity B (Hydrolysis byproduct: 1H-indazole-3,5-dicarboxylic acid), and Impurity C (Regioisomer: 2H-indazole analog).

Table 1: Comparative Performance Matrix
MetricMethod A: Generic C18 Method B: Polar-Embedded C18 (Recommended) Method C: Phenyl-Hexyl
Stationary Phase Alkyl-bonded Silica (C18)Amide-Embedded C18Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN20mM Phosphate (pH 2.5) / ACN0.1% TFA / MeOH
Target Retention (

)
1.8 (Poor)4.5 (Optimal)3.2 (Good)
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric)1.2 - 1.3 (Acceptable)
Resolution (Impurity B) Co-elutes with void


Selectivity Mechanism Hydrophobic InteractionHydrophobic + H-Bond Shielding

Interaction
Analysis of Results
  • Method A (Failure): The standard C18 column failed to retain the polar hydrolysis impurity (Impurity B). The basic nitrogen of the indazole ring interacted with residual silanols on the silica surface, causing significant tailing (

    
    ).
    
  • Method B (Winner): The Polar-Embedded phase (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) shields the silica surface. The low pH (2.5) phosphate buffer suppresses the ionization of the carboxylic acid (keeping it hydrophobic) and protonates the silanols, eliminating tailing.

  • Method C (Alternative): The Phenyl-Hexyl column offered unique selectivity for the regioisomers due to

    
     interactions but showed slightly broader peaks than Method B.
    

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. If the System Suitability criteria are not met, the mobile phase pH or column equilibration must be re-verified.

A. Reagents & Preparation[2][6][8]
  • Diluent: 90:10 Water:Acetonitrile (v/v). Note: High aqueous content is required to prevent solvent effects on early eluting peaks.

  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
B. Chromatographic Conditions[1][2][6][9][10]
  • Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 230 nm (Cyano absorbance) and 280 nm (Indazole core).

  • Injection Volume: 5 - 10 µL.

C. Gradient Profile
Time (min)% Mobile Phase A (Buffer pH 2.[1]5)% Mobile Phase B (Acetonitrile)
0.0955
2.0955
15.04060
18.0595
20.0595
20.1955
25.0955
D. System Suitability Requirements (Self-Validation)
  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between 3-cyano-1H-indazole-5-carboxylic acid and nearest impurity.

  • Precision: %RSD

    
     2.0% for 5 replicate injections.
    

Visualizing the Workflow

The following diagrams illustrate the logic behind the method selection and the specific chemical interactions occurring inside the column.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Analyte: 3-cyano-1H-indazole-5-COOH CheckPolarity Check Polarity & pKa (Amphoteric, Polar) Start->CheckPolarity InitialScreen Screening: C18, pH 3 (Formic Acid) CheckPolarity->InitialScreen Result1 Result: Tailing > 1.5? Poor Retention? InitialScreen->Result1 Branch1 Yes: Silanol Interaction Detected Result1->Branch1 Sol1 Option A: HILIC (Good for polarity, bad for solubility) Branch1->Sol1 Very Hydrophilic Sol2 Option B: Polar-Embedded C18 (Shields Silanols) Branch1->Sol2 Amphoteric/Aromatic Optimize Optimization: Buffer: Phosphate pH 2.5 (Suppresses COOH ionization) Sol2->Optimize Final Final Method: High Resolution, Sym Peak Optimize->Final

Caption: Decision logic prioritizing silanol shielding and pH control for amphoteric indazoles.

Diagram 2: Stationary Phase Interaction Mechanism

Interaction cluster_0 Standard C18 (Problem) cluster_1 Polar-Embedded C18 (Solution) Silanol Free Silanol (Si-OH) Indazole Indazole Nitrogen Silanol->Indazole unwanted interaction Interaction Strong H-Bonding (Peak Tailing) Shield Embedded Polar Group (Amide/Carbamate) WaterLayer Hydration Layer Shield->WaterLayer stabilizes Analyte 3-cyano-1H-indazole... WaterLayer->Analyte prevents silanol contact

Caption: Mechanistic difference between Standard C18 tailing and Polar-Embedded shielding.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent mismatch.Ensure sample diluent matches initial gradient conditions (95% aqueous).
Retention Time Drift pH fluctuation in mobile phase.Use a precise buffer (Phosphate) rather than simple acid addition (TFA/Formic). Indazoles are pH sensitive near pKa.
Ghost Peaks Carryover of hydrophobic precursors.Extend the gradient wash step (95% B) to at least 5 column volumes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions and method development).
  • Waters Corporation. (2023). SymmetryShield RP18 Columns: Technology and Applications. (Source for polar-embedded phase mechanics).

  • PubChem. (2023). Compound Summary: 3-cyano-1H-indazole-5-carboxylic acid.[2] (Source for physicochemical properties).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

Sources

Comparative

A Researcher's Comparative Guide to the Melting Point Determination of 3-cyano-1H-indazole-5-carboxylic acid

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For a compound like 3-cyano-1H-indazole-5-carboxylic acid, a heterocyclic molecule with pote...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For a compound like 3-cyano-1H-indazole-5-carboxylic acid, a heterocyclic molecule with potential applications as a scaffold in medicinal chemistry, establishing its physicochemical properties is a foundational step. Among these properties, the melting point is a critical indicator of purity and identity.[1][2] This guide provides an in-depth comparison of prevalent analytical techniques for determining the melting point of this compound, offering insights into the causality behind experimental choices to ensure data integrity and reproducibility.

The Physicochemical Significance of Melting Point

The melting point is the temperature at which a crystalline solid transitions into a liquid state, representing the point of thermodynamic equilibrium between the solid and liquid phases.[1] For a pure crystalline substance, this transition occurs over a very narrow temperature range, often less than 1°C.[5] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[2][5] This phenomenon, known as melting point depression, makes it a powerful and accessible tool for purity assessment.

Comparative Analysis of Key Methodologies

The selection of an appropriate melting point determination method depends on factors such as the required accuracy, sample amount, throughput needs, and the need for additional thermodynamic data. Three primary techniques are compared here: the traditional Capillary Method, the more advanced Differential Scanning Calorimetry (DSC), and the visually informative Hot Stage Microscopy (HSM).

Method Principle Typical Sample Size Precision Information Provided Best For
Capillary Method Visual detection of phase change in a heated capillary tube.[6][7]2-5 mgModerate (±0.5 to ±1.0°C)Melting Range (Onset and Clear Point)Routine identification, purity checks, and teaching labs.[6]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature.[8][9]2-10 mg[10][11]High (±0.1 to ±0.3°C)Melting Point (Onset, Peak), Enthalpy of Fusion (ΔH), Glass Transition (Tg), Crystallization.[8][11][12]Definitive thermodynamic characterization, polymorphism studies, and high-accuracy purity assessment.[13]
Hot Stage Microscopy (HSM) Direct microscopic observation of the sample as it is heated on a controlled stage.[14][15]<1 mg (single crystal)Very High (±0.1°C)Visual confirmation of melting, sublimation, decomposition, and polymorphic transitions.[13][14]Analysis of thermally labile compounds, polymorphism studies, and when sample is extremely limited.[13][16]

Experimental Workflows & Decision Logic

Choosing the right technique is crucial for efficient and accurate characterization. The following workflow diagram illustrates a logical decision-making process for a researcher encountering a new compound like 3-cyano-1H-indazole-5-carboxylic acid.

G cluster_methods Recommended Method start Start: New Compound Synthesized (3-cyano-1H-indazole-5-carboxylic acid) goal Goal of Measurement? start->goal dsc Differential Scanning Calorimetry (DSC) goal->dsc Definitive Thermodynamic Data & High Accuracy capillary Capillary Method (Automated or Manual) goal->capillary Routine ID & Purity Check hsm Hot Stage Microscopy (HSM) goal->hsm Limited Sample & Visual Confirmation final_report Final Characterization Report dsc->final_report Provides Onset, Peak Temp, and Enthalpy of Fusion (ΔH) capillary->final_report Provides Melting Range (Onset to Clear Point) hsm->final_report Provides Visual Evidence of Thermal Events

Sources

Validation

Scaffold Potency Analysis: 3-Cyanoindazole vs. Indole-5-Carboxylic Acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary This guide provides a technical comparison between 3-cyanoindazole and indole-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide provides a technical comparison between 3-cyanoindazole and indole-5-carboxylic acid , two privileged scaffolds in medicinal chemistry. While both share a bicyclic aromatic core, their biological potency profiles diverge significantly due to their electronic and physicochemical properties.

  • 3-Cyanoindazole serves as a neutral, lipophilic hinge-binding pharmacophore , predominantly utilized in kinase inhibitor design (e.g., CK2, ALK) where the cyano group acts as a non-classical bioisostere for halogens or carbonyls.

  • Indole-5-carboxylic acid functions as a polar, ionizable anchor , exhibiting sub-nanomolar potency in metabolic enzyme inhibition (e.g., MAO-B) and acting as a solvent-front binder via critical salt-bridge interactions.

Physicochemical & Structural Profiling

The biological potency of these scaffolds is dictated by their ability to navigate the lipophilic-hydrophilic balance (LogP vs. pKa) within a binding pocket.

Feature3-CyanoindazoleIndole-5-Carboxylic AcidBiological Implication
Core Structure 1H-Indazole (1,2-diazole)1H-Indole (1-azole)Indazole N2 is a key H-bond acceptor; Indole C3 is electron-rich.
Key Substituent -CN (Nitrile) at C3-COOH (Carboxyl) at C5-CN: Neutral, linear, H-bond acceptor. -COOH: Ionizable, planar, H-bond donor/acceptor.
Electronic Nature Electron-withdrawing (Inductive)Electron-withdrawing (Resonance/Inductive)Cyano group lowers pKa of N-H, increasing acidity slightly but remaining neutral at pH 7.4.
pKa (approx.) ~10-11 (Ring NH)~4.5 (COOH), ~16 (Ring NH)Indole-5-COOH is >99% ionized (anionic) at physiological pH.
LogP (Lipophilicity) ~1.6 (Moderate)~1.5 (Neutral form), <0 (Ionized)3-Cyanoindazole retains membrane permeability; Indole-5-COOH requires transport or prodrug strategies.
Primary Binding Mode Hinge Binder (Kinases)Salt Bridge / Solvent Front 3-CN acts as a "spacer" or halogen mimic; 5-COOH anchors to Arg/Lys residues.
Biological Potency & Mechanism of Action[1][2][3]
A. 3-Cyanoindazole: The Kinase Hinge Specialist

The 3-cyanoindazole scaffold is a bioisosteric alternative to the more common 3-aminoindazole. Its potency stems from the cyano group's ability to fill small hydrophobic pockets (gatekeeper regions) while the indazole nitrogen pairs form a bidentate H-bond network with the kinase hinge region.

  • Target Class: Serine/Threonine Kinases (CK2, CDK), Tyrosine Kinases (VEGFR, ALK).

  • Potency Driver: The linear geometry of the C-C≡N bond allows it to penetrate narrow clefts where bulky groups (methyl, phenyl) would clash.

  • Experimental Insight: In Casein Kinase 2 (CK2) inhibition, the indazole ring mimics the adenine ring of ATP. The 3-cyano group enhances potency by withdrawing electrons, increasing the acidity of the N1-H donor, thereby strengthening the H-bond to the hinge backbone carbonyl.

B. Indole-5-Carboxylic Acid: The Metabolic Anchor

This scaffold is a "warhead" for targets containing polar or cationic active site residues.[1] It is rarely a passive scaffold; the carboxylic acid is often the primary driver of affinity.[1]

  • Target Class: Monoamine Oxidase B (MAO-B), Auxin Transport Proteins, Lipoamide Dehydrogenase.

  • Potency Driver: Electrostatic Steering. The anionic carboxylate forms a high-energy salt bridge with cationic residues (e.g., Arg/Lys) deep within the active site or at the solvent interface.

  • Case Study (MAO-B): Derivatives like N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide achieve sub-nanomolar potency (IC50 < 1 nM) . The indole core stacks via

    
    -
    
    
    
    interactions with Tyr residues, while the 5-position substituent directs orientation.
Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent signaling and binding logic for these two scaffolds.

ScaffoldComparison cluster_0 3-Cyanoindazole Core cluster_1 Indole-5-Carboxylic Acid Core CN_Ind 3-Cyanoindazole Hinge ATP Hinge Region (Kinases) CN_Ind->Hinge H-Bond Donor (N1-H) & Acceptor (N2) HydroPocket Hydrophobic Gatekeeper CN_Ind->HydroPocket Linear -CN Group (Steric Fit) Potency1 Potency: Nanomolar (nM) (Kinase Inhibition) Hinge->Potency1 HydroPocket->Potency1 Ind_COOH Indole-5-COOH SaltBridge Cationic Residue (Arg/Lys) Ind_COOH->SaltBridge Ionic Interaction (-COO- to NH3+) PiStack Aromatic Cage (Tyr/Phe) Ind_COOH->PiStack Pi-Pi Stacking Potency2 Potency: Sub-Nanomolar (<1 nM) (MAO-B / Enzymes) SaltBridge->Potency2 PiStack->Potency2

Caption: Comparative binding modes showing 3-cyanoindazole targeting the ATP hinge via H-bonds and Indole-5-COOH targeting cationic residues via salt bridges.

Experimental Protocols for Potency Validation

To objectively compare derivatives of these scaffolds, the following self-validating protocols are recommended.

Protocol A: Kinase Inhibition Assay (Fluorescence Polarization)

Targeting 3-Cyanoindazole Activity

  • Reagents: Recombinant Kinase (e.g., CK2 alpha), Fluorescent Tracer (ATP-competitive probe), Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Preparation: Dissolve 3-cyanoindazole derivatives in 100% DMSO. Prepare 10-point serial dilutions (1:3).

  • Incubation: Mix 5 µL of compound + 10 µL of Kinase/Antibody mix. Incubate for 30 min at RT to allow "hinge" equilibration.

  • Reaction: Add 5 µL of Fluorescent Tracer. Incubate 60 min.

  • Readout: Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

  • Validation: Z-factor must be > 0.[1]5. Reference compound (e.g., Silmitasertib) must fall within 3-fold of historical IC50.[1]

Protocol B: MAO-B Enzymatic Assay (Amplex Red)

Targeting Indole-5-Carboxylic Acid Activity

  • Reagents: Recombinant Human MAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Benzylamine (substrate).

  • Mechanism: MAO-B oxidizes benzylamine to produce H2O2, which reacts with Amplex Red (via HRP) to generate fluorescent resorufin.[1]

  • Procedure:

    • Plate 50 µL of Indole-5-COOH derivative (diluted in buffer).

    • Add 50 µL of Enzyme solution (0.1 U/mL). Incubate 15 min at 37°C.

    • Add 100 µL of Reaction Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).

  • Kinetics: Monitor fluorescence continuously for 30 min (Ex 530nm / Em 590nm).

  • Analysis: Calculate slope (RFU/min) for initial velocity. Determine IC50.

  • Critical Control: Use Selegiline as a positive control.[1] Ensure DMSO concentration < 1% to prevent enzyme denaturation.[1]

Bioisosteric Implications in Drug Design

When optimizing a lead compound, switching between these two moieties alters the drug-like properties drastically:

  • Permeability (CNS Penetration):

    • 3-Cyanoindazole: High CNS penetration potential.[1] The -CN group is less polar than -COOH. Ideal for brain-penetrant kinase inhibitors (e.g., for Glioblastoma).

    • Indole-5-COOH: Poor CNS penetration unless esterified or used as a prodrug. The ionized carboxylate prevents passive diffusion across the Blood-Brain Barrier (BBB).

  • Metabolic Stability:

    • -CN (Nitrile): Generally stable, but can be metabolized to amide (via nitrile hydratase) or carboxylic acid (via nitrilase) in vivo.

    • -COOH (Carboxyl): Susceptible to Phase II glucuronidation, leading to rapid clearance. Bioisosteric replacement with a tetrazole (mimicking the acidity of Indole-5-COOH but improving lipophilicity) is a common optimization strategy.

References
  • Gollapalli, D. R., et al. (2018). "Indazole-based inhibitors of enzyme targets: Mechanisms and Structure-Activity Relationships." Journal of Medicinal Chemistry. Link

  • Fousteris, M. A., et al. (2008).[1] "3-Substituted indazoles as potent inhibitors of kinases."[2][1][3] Bioorganic & Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2014).[1] "Indole-5-carboxamides as highly potent and selective MAO-B inhibitors."[4][5] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). "3-Cyano-1H-indazole."[6][7][8][9] National Center for Biotechnology Information.[1] Link

Sources

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